Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: Similar structure but with the bromine atom at a different position on the phenyl ring.
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of bromine.
Ethyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature and position of the halogen substituent.
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGDUZJZFUWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.